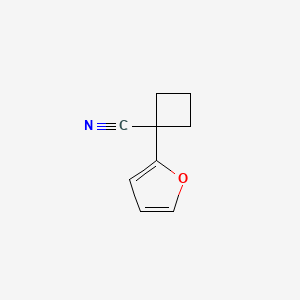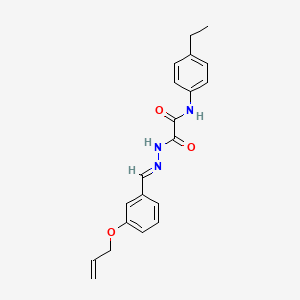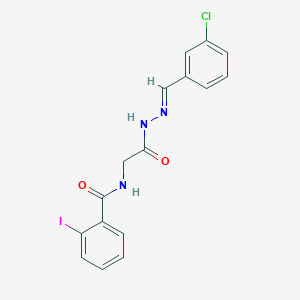
1-(2-Furyl)cyclobutanecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Furyl)cyclobutanecarbonitrile is an organic compound with the molecular formula C9H9NO It is characterized by a cyclobutane ring attached to a nitrile group and a furan ring
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Furyl)cyclobutanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of 2-furylmagnesium bromide with cyclobutanone, followed by dehydration to form the nitrile group. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
化学反応の分析
Types of Reactions: 1-(2-Furyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under mild conditions.
Major Products:
Oxidation: Furan derivatives with various functional groups.
Reduction: Amines and related compounds.
Substitution: Substituted nitriles and related derivatives.
科学的研究の応用
1-(2-Furyl)cyclobutanecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-Furyl)cyclobutanecarbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The furan ring can participate in various biochemical reactions, while the nitrile group can form hydrogen bonds or undergo hydrolysis.
類似化合物との比較
1-(2-Furyl)cyclobutanecarbonitrile can be compared with other similar compounds, such as:
Cyclobutanecarbonitrile: Lacks the furan ring, making it less reactive in certain chemical reactions.
1-(2-Furyl)ethanone: Contains a ketone group instead of a nitrile group, leading to different reactivity and applications.
1-(2-Furyl)propanone: Similar structure but with a longer carbon chain, affecting its physical and chemical properties.
The uniqueness of this compound lies in its combination of a cyclobutane ring, a nitrile group, and a furan ring, which provides a versatile platform for various chemical transformations and applications.
特性
分子式 |
C9H9NO |
|---|---|
分子量 |
147.17 g/mol |
IUPAC名 |
1-(furan-2-yl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C9H9NO/c10-7-9(4-2-5-9)8-3-1-6-11-8/h1,3,6H,2,4-5H2 |
InChIキー |
HLTBBIDBEGYPHW-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(C#N)C2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(1,3-Thiazol-2-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B12006140.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B12006148.png)


![4-[(E)-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2,6-dimethylphenyl acetate](/img/structure/B12006156.png)

![5-(trifluoromethyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12006185.png)

![Acetamide, N,N'-1,2-ethanediylbis[N-[2-(diacetylamino)ethyl]-](/img/structure/B12006193.png)

![Ethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9-carboxylate](/img/structure/B12006202.png)
![1,3,3-Trimethyl-2-phenylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12006208.png)

